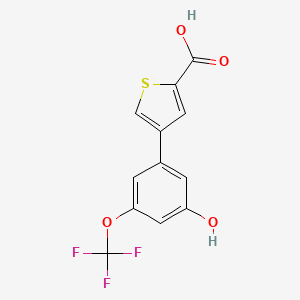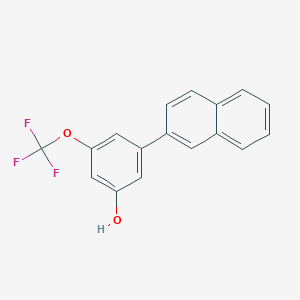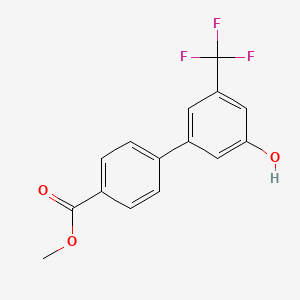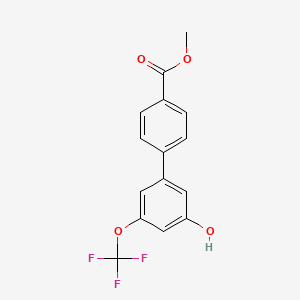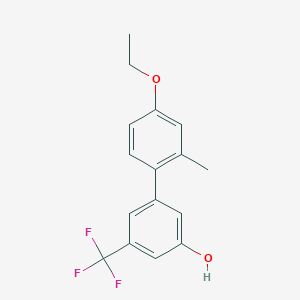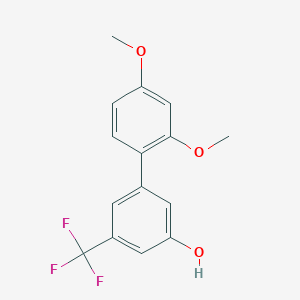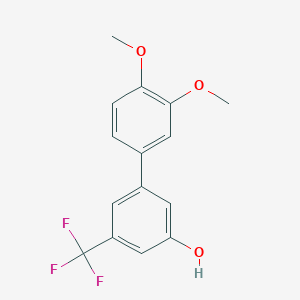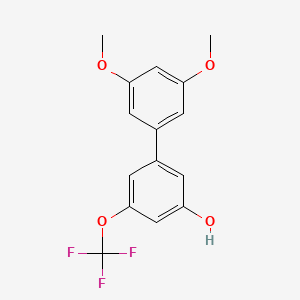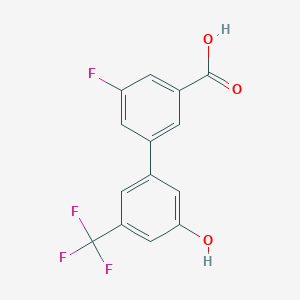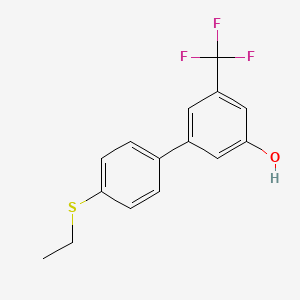
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) is a compound belonging to the family of heterocyclic sulfur compounds. It is a colorless crystalline solid and has been used in various scientific fields due to its unique properties. It has been used in a variety of research applications, ranging from organic synthesis to drug development.
Aplicaciones Científicas De Investigación
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis and as a starting material for the synthesis of a variety of heterocyclic sulfur compounds. It has also been used as a reagent in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 5-(4-ethylthiophenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is believed that the compound binds to proteins in the cell and modifies their structure and/or function. This binding may lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-ethylthiophenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it has been shown to have a variety of effects on enzymes and proteins. In particular, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to alter the structure and function of proteins. Additionally, it has been found to affect the expression of certain genes and to alter the metabolism of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) is a useful compound for laboratory experiments due to its relatively low cost and availability. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not water soluble and must be dissolved in a polar solvent prior to use.
Direcciones Futuras
The use of 5-(4-ethylthiophenyl)-3-trifluoromethylphenol (95%) in scientific research is still in its early stages. However, there are a number of potential future directions for this compound. For example, it could be used to study the structure and function of proteins in greater detail, as well as to develop new drugs and other pharmaceuticals. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on cells, as well as to develop novel compounds with specific biological activities. Finally, it could be used to study the effects of environmental pollutants on cells and organisms.
Métodos De Síntesis
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) can be synthesized from 4-ethylthiophene and trifluoromethylphenol. This reaction is conducted in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, and a polar solvent, such as methanol or ethanol. The reaction proceeds via a nucleophilic aromatic substitution reaction, in which the trifluoromethylphenol acts as the nucleophile and the 4-ethylthiophene acts as the electrophile. The reaction yields a 95% pure product.
Propiedades
IUPAC Name |
3-(4-ethylsulfanylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3OS/c1-2-20-14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(19)8-11/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCOJINKCGUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
